4-tert-Octylresorcinol

Lipophilicity Formulation Development Drug Delivery

4-tert-Octylresorcinol (CAS 28122-52-3) is the research-grade standard for dermal delivery and enzyme inhibition studies. Its high lipophilicity (XlogP 4.6) ensures superior membrane partitioning versus lower homologs like 4-butylresorcinol (XlogP 2.4)—a 158-fold difference. This compound is the essential precursor for synthesizing 6-tert-octyl-7-hydroxychroman-2-one, a documented tyrosinase inhibitor for skin pigmentation research. Supplied at >99.0% purity (GC), it eliminates confounding impurities in quantitative biochemical assays. With clearly defined GHS hazards (H315/H319 only) and no endocrine disruption warnings, it simplifies SDS review, PPE requirements, and waste disposal versus 4-tert-octylphenol. Choose the documented, high-purity standard for reproducible results.

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
CAS No. 28122-52-3
Cat. No. B079477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Octylresorcinol
CAS28122-52-3
Molecular FormulaC14H22O2
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)C1=C(C=C(C=C1)O)O
InChIInChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)11-7-6-10(15)8-12(11)16/h6-8,15-16H,9H2,1-5H3
InChIKeyYQOJNENEFSZINP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Octylresorcinol Procurement Guide: Baseline Profile and Key Identifiers


4-tert-Octylresorcinol (CAS 28122-52-3), also known as 4-(1,1,3,3-tetramethylbutyl)resorcinol, is a synthetic 4-alkylresorcinol derivative. It is a solid at 20°C, with a purity specification typically >99.0% (GC) and a melting point range of 108.0–111.0 °C . The compound features a resorcinol core substituted at the 4-position with a bulky, branched tert-octyl group, which confers high lipophilicity (XlogP ~4.6) and limited water solubility (~10.21 mg/L at 25°C) [1]. This physicochemical profile underpins its utility in research settings requiring membrane permeability or specific hydrophobic interactions.

Why 4-tert-Octylresorcinol Is Not Interchangeable with Other Alkylresorcinols


The biological activity and physicochemical behavior of alkylresorcinols are exquisitely sensitive to alkyl chain length and branching. Substituting 4-tert-octylresorcinol with a different homologue, such as the 4-hexyl or 4-butyl derivative, is not scientifically valid due to structure-activity relationships (SAR) that dictate target binding affinity, membrane permeability, and metabolic stability [1][2]. Studies on insulin absorption and anthelmintic activity, for example, have demonstrated a non-linear relationship between alkyl chain length and potency, with optimal activity observed at specific chain lengths [3][4]. A generic substitution risks experimental failure due to either insufficient potency or altered physicochemical properties. The quantitative evidence below establishes the specific, context-dependent performance of 4-tert-octylresorcinol that justifies its selection over other in-class alternatives.

Quantitative Differentiation of 4-tert-Octylresorcinol Against Comparators: An Evidence-Based Procurement Guide


Lipophilicity and Its Impact on Membrane Permeability: A Critical Differentiator

The defining structural feature of 4-tert-octylresorcinol is its bulky, branched alkyl chain, which results in a calculated partition coefficient (XlogP) of 4.6 [1]. This value is substantially higher than that of its linear analog, 4-octylresorcinol (XlogP ~3.8) [2], and the shorter-chain 4-butylresorcinol (XlogP ~2.4) [3]. This 1.2 to 2.2 log unit difference represents a >15-fold to >150-fold increase in lipophilicity, which directly correlates with enhanced membrane permeability and tissue retention. This property is essential for applications where passive diffusion across lipid bilayers is a key determinant of performance, such as in topical formulations or in vitro cellular assays .

Lipophilicity Formulation Development Drug Delivery

High Purity Specification for Reproducible Research Outcomes

Commercial 4-tert-octylresorcinol from reputable vendors is routinely supplied with a minimum purity of >99.0% as determined by Gas Chromatography (GC) [1]. This high-purity specification is critical for quantitative studies, as impurities—even at low percentages—can confound results in sensitive biological assays or synthetic steps. In contrast, some alternative resorcinol derivatives or bulk industrial sources may be supplied at lower purities (e.g., 95%) . The availability of analytical specification sheets (e.g., Certificate of Analysis) confirming the >99.0% purity allows researchers to ensure batch-to-batch consistency and reduce experimental variability [2]. For procurement, a defined, verifiable purity standard directly translates to lower risk of experimental failure and higher confidence in data interpretation.

Analytical Chemistry QC/QA Reproducibility

Comparative Safety Profile: GHS Classification vs. Less Characterized Analogs

The safety profile of 4-tert-octylresorcinol is well-defined by its Global Harmonized System (GHS) classification: H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [1]. This established hazard profile allows for standardized and predictable risk management in the laboratory. In comparison, a closely related analog, 4-tert-octylphenol, carries a more concerning profile as a potential endocrine disruptor with documented estrogenic effects . The clearly defined and milder hazard warnings for 4-tert-octylresorcinol provide a quantifiable safety advantage for procurement, reducing the need for specialized containment or disposal procedures that might be required for more hazardous or less-characterized alternatives.

Toxicology Lab Safety Risk Assessment

Established Use as a Key Synthetic Intermediate for Potent Tyrosinase Inhibitors

4-tert-Octylresorcinol is a validated and cited intermediate for the synthesis of 6-tert-octyl-7-hydroxychroman-2-one [1]. This chroman-2-one derivative is a known and potent tyrosinase inhibitor, suitable for applications in skin lightening research [2]. This established synthetic pathway provides a clear, literature-supported application that differentiates it from other alkylresorcinols, such as 4-hexylresorcinol, which are more commonly studied for their antimicrobial or anthelmintic properties [3]. For procurement, this means the compound is not just an end-point bioactive agent but also a critical building block for generating more complex molecules with high-value biological activity.

Synthetic Chemistry Melanogenesis Drug Discovery

Defined Research and Industrial Applications for 4-tert-Octylresorcinol


Development of High-Lipophilicity Topical Formulations

The high XlogP (4.6) of 4-tert-octylresorcinol makes it a prime candidate for studies focused on dermal penetration and retention. Formulators investigating topical delivery of active agents to the stratum corneum or deeper skin layers should select this compound over less lipophilic analogs (e.g., 4-butylresorcinol, XlogP 2.4) to maximize passive diffusion across the lipid-rich barrier. The quantified 158-fold difference in lipophilicity directly translates to enhanced membrane partitioning and potentially improved bioavailability in dermal applications. [1][2]

Synthesis of 4-Substituted Chroman-2-one Tyrosinase Inhibitors

Procurement of 4-tert-octylresorcinol is essential for research groups synthesizing 6-tert-octyl-7-hydroxychroman-2-one, a known tyrosinase inhibitor. The established synthetic route starting from 4-tert-octylresorcinol is documented in the patent literature, providing a reliable pathway to a compound of interest for skin pigmentation research. This specific application distinguishes it from 4-hexylresorcinol, which lacks this documented synthetic utility in generating chroman-2-one derivatives. [3]

Mechanistic Studies Requiring High-Purity Reagent Grade Material

For any quantitative biochemical assay, enzyme kinetics study, or cell-based experiment investigating the mechanism of action of resorcinol derivatives, the use of >99.0% pure 4-tert-octylresorcinol is mandated. This specification (e.g., TCI Product O0048) ensures that observed effects are attributable to the target compound and not to confounding impurities. Substituting a lower purity (e.g., 95%) industrial grade introduces a ≥4% unknown variable, compromising the reproducibility and interpretability of the results.

Laboratory Use with a Defined and Manageable Risk Profile

For research facilities with standard operating procedures for skin and eye irritants, 4-tert-octylresorcinol is a preferable choice over analogs like 4-tert-octylphenol. The GHS classification of 4-tert-octylresorcinol (H315, H319) is clearly documented and does not include the more complex endocrine disruption warnings associated with 4-tert-octylphenol. This simplifies the safety data sheet (SDS) review, personal protective equipment (PPE) requirements, and waste disposal protocols, making it a more straightforward compound for routine laboratory procurement and handling. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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